Boc-Pen(Acm)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSPMXBDNAADFK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426769 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129972-45-8 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to Boc-Pen(Acm)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and handling of N-α-tert-Butyloxycarbonyl-S-acetamidomethyl-L-penicillamine, commonly referred to as Boc-Pen(Acm)-OH. This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and development.

Core Properties of this compound

This compound is a protected derivative of the non-proteinogenic amino acid penicillamine.[1][2] It is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of penicillamine residues into peptide sequences.[3][4][5] The molecule features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the acetamidomethyl (Acm) group on the thiol side chain.[1][2] This orthogonal protection strategy allows for the selective removal of these groups under different conditions, which is fundamental to complex peptide synthesis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 129972-45-8 | [1][2] |

| Molecular Formula | C13H24N2O5S | [6] |

| Molecular Weight | 320.41 g/mol | [6] |

| Appearance | White powder | [7] |

| Melting Point | 105 °C | [6][7] |

| Boiling Point | 532.3±50.0 °C (Predicted) | [6][7] |

| Density | 1.184±0.06 g/cm³ (Predicted) | [6][7] |

| pKa | 3.54±0.10 (Predicted) | [6] |

| Solubility | Moderately soluble in organic solvents. | [1] |

| Storage Temperature | 2-8°C | [6] |

Structural Information

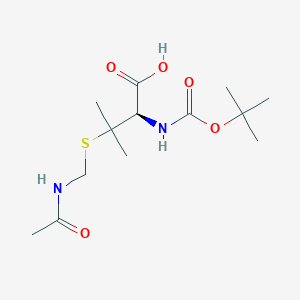

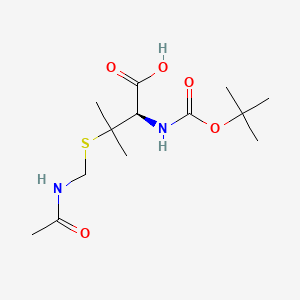

Caption: Chemical structure of this compound.

Experimental Protocols

Quality Control

Ensuring the purity of this compound is critical for successful peptide synthesis. The following are general protocols for quality assessment.

2.1.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of mobile phase A and B to a final concentration of approximately 1 mg/mL.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

-

Inject 10-20 µL of the prepared sample.

-

Run the gradient and record the chromatogram.

-

Calculate the purity by integrating the peak area of the main component relative to the total peak area. A purity of ≥98% is generally considered acceptable.

-

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

-

Procedure:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Analyze the spectra to confirm the presence of characteristic peaks for the Boc group (singlet around 1.4 ppm in ¹H NMR), the Acm group (singlet around 1.9 ppm and a doublet around 4.4 ppm in ¹H NMR), and the penicillamine backbone. The chemical shifts will vary slightly depending on the solvent used.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in Boc-chemistry SPPS. The following diagram and protocol outline its incorporation into a growing peptide chain on a solid support.

Caption: Workflow for incorporating this compound in SPPS.

Protocol for a Single Coupling Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide. The N-terminus of this amino acid should be Boc-protected.

-

Boc Deprotection:

-

Swell the resin in dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc group.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).

-

Wash the resin with DCM and DMF to remove excess base.

-

-

Coupling of this compound:

-

Dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in DMF.

-

Add DIEA (2-4 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Orthogonal Deprotection Strategy

The Boc and Acm protecting groups are key to the utility of this compound, as they can be removed selectively without affecting each other.

Caption: Orthogonal deprotection of Boc and Acm groups.

Boc Group Removal

As described in the SPPS protocol, the Boc group is labile to moderately strong acids.

-

Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Procedure: The peptide-resin is treated with the TFA/DCM solution for 20-30 minutes at room temperature. This selectively cleaves the Boc group, leaving the Acm group and other acid-labile side-chain protecting groups (if using a non-orthogonal strategy for them) intact.

Acm Group Removal and Disulfide Bond Formation

The Acm group is stable to the acidic conditions used for Boc removal but can be cleaved under specific oxidative or heavy metal-mediated conditions.[8] This is often done after the peptide has been cleaved from the resin.

Method 1: Iodine-Mediated Cleavage and Cyclization

This method simultaneously removes the Acm groups from two penicillamine (or cysteine) residues and facilitates the formation of a disulfide bond.

-

Reagents: Iodine (I₂), methanol (MeOH), or a mixture of acetic acid and water.

-

Procedure:

-

Dissolve the purified linear peptide containing one or more Pen(Acm) residues in an appropriate solvent (e.g., 80% acetic acid in water or methanol). The peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

-

Add a solution of iodine in the same solvent dropwise with stirring until a persistent yellow-brown color is observed.

-

Stir the reaction for 1-2 hours at room temperature.

-

Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.

-

Purify the cyclized peptide by reversed-phase HPLC.

-

Method 2: Mercury(II) Acetate Cleavage

This method removes the Acm group to yield a free thiol, which can then be oxidized to form a disulfide bond in a separate step.

-

Reagents: Mercury(II) acetate [Hg(OAc)₂], aqueous acetic acid, hydrogen sulfide (H₂S) or a thiol scavenger like β-mercaptoethanol.

-

Procedure:

-

Dissolve the Pen(Acm)-containing peptide in aqueous acetic acid (e.g., 10%).

-

Add an excess of mercury(II) acetate and stir at room temperature for 1-2 hours.

-

Treat the mixture with hydrogen sulfide gas or add an excess of β-mercaptoethanol to precipitate mercury sulfide and release the free thiol.

-

Centrifuge to remove the precipitate.

-

The resulting peptide with a free thiol can be purified or subjected to oxidation conditions to form a disulfide bond.

-

Safety and Handling

This compound is classified as an irritant.[6][7] It may cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[6]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place at 2-8°C.[6] Keep the container tightly closed. Store locked up.[6]

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant literature and safety data sheets before commencing any experimental work.

References

- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]

- 2. CAS 129972-45-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 129972-45-8 [amp.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 129972-45-8 [amp.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. biotage.com [biotage.com]

- 8. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Pen(Acm)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-L-penicillamine, commonly abbreviated as Boc-Pen(Acm)-OH. It details the molecule's structure, physicochemical properties, and its critical role as a protected amino acid building block in synthetic peptide chemistry, particularly in the development of therapeutic peptides and other complex biomolecules.

Core Molecular Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid L-penicillamine (Pen). To facilitate its use in controlled, stepwise peptide synthesis, its two reactive functional groups—the α-amino group and the side-chain thiol group—are masked with protecting groups. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions. The thiol group of the penicillamine side chain is protected by an acetamidomethyl (Acm) group, which is stable to the acidic conditions used for Boc removal but can be selectively removed later, often with reagents like iodine or silver salts.

This dual-protection scheme makes this compound a valuable reagent in solid-phase peptide synthesis (SPPS), especially in protocols requiring the regioselective formation of disulfide bonds.

Chemical Structure:

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(acetamidomethyl)sulfanyl]-3-methylbutanoic acid

Image Source: PubChem CID 7015807

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₃H₂₄N₂O₅S | [1][2] |

| Molecular Weight | 320.41 g/mol | [2][3] |

| CAS Number | 129972-45-8 | [1][3] |

| Appearance | White powder | [3] |

| Melting Point | 105 °C | [3][4] |

| Boiling Point (Predicted) | 532.3 ± 50.0 °C | [3] |

| Density (Predicted) | 1.184 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.54 ± 0.10 | [3] |

| Storage Temperature | 2-8°C | [2][3] |

Role in Peptide Synthesis: An Experimental Workflow

This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The Acm group on the penicillamine side chain is orthogonal to the acid-labile Boc group, allowing for the synthesis of the full-length peptide before addressing the thiol group. This is particularly advantageous for creating specific disulfide bridges in complex peptides.

The following diagram illustrates a generalized workflow for incorporating a this compound residue into a peptide and subsequent selective deprotection of the Acm group to form a disulfide bond.

Caption: Generalized workflow for peptide synthesis using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound. These are representative protocols and may require optimization based on the specific peptide sequence.

Protocol for Coupling this compound in SPPS

This protocol describes the incorporation of a this compound residue into a peptide chain attached to a Merrifield resin.

-

Resin Swelling: Swell the peptide-resin (bearing a free N-terminal amine) in dichloromethane (DCM) for at least 30 minutes in a suitable reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HOBt (1-hydroxybenzotriazole) (2-4 equivalents) in N,N-dimethylformamide (DMF). Add a coupling reagent like HBTU (2-4 equivalents) or DIC (diisopropylcarbodiimide) (2-4 equivalents). If using HBTU/DIC, also add a tertiary base like DIEA (diisopropylethylamine) (4-8 equivalents). Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Drain the DCM from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance from the penicillamine structure, extended coupling times or a double coupling strategy may be necessary.[5]

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of free primary amines).

-

Washing: After complete coupling, drain the reaction mixture and thoroughly wash the peptide-resin sequentially with DMF (3x), DCM (3x), and isopropanol (2x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Protocol for Acm Group Deprotection and Disulfide Formation

This protocol is performed after the full-length peptide has been synthesized, cleaved from the resin, and purified. It facilitates the removal of the Acm protecting group and the simultaneous formation of a disulfide bond.

-

Peptide Dissolution: Dissolve the purified linear peptide containing the Pen(Acm) residue(s) in a suitable solvent system. A common choice is a mixture of aqueous acetic acid or methanol. The reaction should be performed at high dilution (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

-

Iodine Treatment: Slowly add a solution of iodine (I₂) in methanol or another suitable solvent. A 5- to 10-fold molar excess of iodine per Acm group is typically used.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by reverse-phase high-performance liquid chromatography (RP-HPLC). The cyclized peptide will typically have a different retention time than the linear, Acm-protected precursor. The reaction is usually complete within 1-2 hours at room temperature.

-

Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of aqueous ascorbic acid or sodium thiosulfate dropwise until the characteristic yellow/brown color of iodine disappears.

-

Purification: Remove the solvent under reduced pressure (e.g., rotary evaporation). The resulting crude cyclized peptide is then purified by preparative RP-HPLC to isolate the final product. Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

This guide provides the foundational knowledge for the effective use of this compound in research and development. Its unique properties enable the synthesis of structurally complex peptides, making it an indispensable tool for medicinal chemists and drug discovery professionals.

References

Technical Guide: Boc-Pen(Acm)-OH (CAS 129972-45-8) in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Boc-Pen(Acm)-OH, with the CAS number 129972-45-8, is a protected derivative of the non-proteinogenic amino acid D-penicillamine. It is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of therapeutic peptides where the unique structural properties of penicillamine are desired. The tert-butyloxycarbonyl (Boc) group protects the α-amino function, while the acetamidomethyl (Acm) group protects the thiol side chain, allowing for controlled and site-specific incorporation into a peptide sequence.

| Property | Value |

| CAS Number | 129972-45-8 |

| Chemical Name | (2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Synonyms | This compound, Boc-S-acetamidomethyl-L-penicillamine, BOC-PENICILLAMINE(ACM)-OH |

| Molecular Formula | C₁₃H₂₄N₂O₅S |

| Molecular Weight | 320.41 g/mol |

| Appearance | White powder |

| Primary Application | Intermediate for solid-phase peptide synthesis |

Role in Drug Development and Peptide Synthesis

This compound is primarily used as a specialized amino acid building block in the synthesis of peptides with therapeutic potential. The incorporation of a penicillamine residue can confer unique properties to a peptide, such as increased resistance to enzymatic degradation and the ability to form stable disulfide bridges.

One notable application is in the synthesis of α4β7 integrin antagonists.[1][2] The integrin α4β7 plays a critical role in the inflammatory process associated with diseases like inflammatory bowel disease (IBD).[3] Peptides containing penicillamine have been designed to block the interaction between α4β7 and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), thereby preventing the trafficking of inflammatory cells to the gut.[3][4]

The use of this compound allows for the precise insertion of penicillamine into the peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The Acm protecting group on the thiol side chain is stable to the acidic conditions used for Boc deprotection but can be selectively removed later to facilitate disulfide bond formation.[5]

Experimental Protocols

The following sections outline the general workflow and key experimental protocols for the use of this compound in solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide incorporating this compound typically follows the Boc-SPPS strategy. The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[6][7]

Detailed Experimental Protocols

The following protocols are generalized procedures for Boc-SPPS and can be adapted for the incorporation of this compound.

Protocol 1: Boc Deprotection [5]

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

-

Filter and repeat the treatment with 50% TFA in DCM for 20-25 minutes.

-

Wash the resin with DCM (2x) and isopropanol (IPA) (2x).

Protocol 2: Coupling of this compound (General Procedure) This is a general protocol for Boc-amino acid coupling and should be optimized for specific sequences.

-

Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and an activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.

-

Add diisopropylethylamine (DIEA) (4-8 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours, or until a Kaiser test indicates complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Cleavage and Deprotection [6] Warning: This procedure often uses highly corrosive and toxic reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and requires specialized equipment and safety precautions.

-

Dry the fully synthesized peptide-resin under vacuum.

-

In a specialized cleavage apparatus, treat the resin with a cleavage cocktail (e.g., HF:anisole, 9:1) at 0°C for 1-2 hours.

-

Evaporate the cleavage reagent.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 4: Purification [8]

-

Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Collect fractions containing the desired peptide.

-

Confirm the purity of the fractions by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Quantitative Data

Quantitative data for peptides containing Pen(Acm) is often specific to the peptide sequence and the biological assay used. Below is an example of data for a synthetic peptide analog of α-conotoxin RgIA, where penicillamine substitution was explored. While this example uses Fmoc chemistry, the biological data is relevant to the effect of penicillamine incorporation.

| Peptide Analog | IC₅₀ (nM) on human α9α10 nAChR (95% CI) |

| RgIA-5474 (contains ³Pen) | 0.05 (0.03–0.08) |

| RgIA-5711 (³Pen replaced by ³Cys) | 0.85 (0.51–1.4) |

Data sourced from "Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism".

This data demonstrates that the substitution of cysteine with penicillamine can lead to a significant increase in potency (in this case, a 17-fold improvement).

Signaling Pathways and Logical Relationships

The primary role of this compound is as a synthetic intermediate. The final peptide it helps create may then interact with specific biological pathways. For example, in the case of α4β7 integrin antagonists, the resulting peptide blocks a key step in the inflammatory cascade.

References

- 1. Oral peptide macrocycle antagonists of integrin α4β7 for the treatment of IBD [morressier.com]

- 2. WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS - Google Patents [patents.google.com]

- 3. Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of potent and selective alpha(4)beta(7) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

The Acetamidomethyl (Acm) Protecting Group for Thiol Side Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of functional groups are paramount in the chemical synthesis of complex molecules like peptides and proteins. For the thiol side chain of cysteine, a crucial amino acid for protein structure and function, the acetamidomethyl (Acm) group offers a versatile and widely used protecting strategy. Its stability to standard peptide synthesis conditions and the variety of methods available for its removal make it an invaluable tool, particularly in the regioselective formation of multiple disulfide bonds, a common feature in many therapeutic peptides and biologically active proteins.

This technical guide provides an in-depth exploration of the Acm protecting group, detailing its function, application, and the various protocols for its removal. Quantitative data from key experiments are summarized for comparative analysis, and detailed experimental workflows are presented to aid in practical application.

Core Function and Stability

The Acm group (CH₂-NH-CO-CH₃) is prized for its stability under the acidic and basic conditions typically employed in both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategies.[1][2] It is resistant to trifluoroacetic acid (TFA), which is commonly used for the cleavage of peptides from the resin support and the removal of many other side-chain protecting groups.[1] This stability allows for the isolation of Acm-protected peptides, which can then be selectively deprotected in solution to form disulfide bonds. While generally stable, some lability has been observed under prolonged treatment with strong acid conditions, which can be mitigated by using scavengers.[3][4]

Orthogonal Protection Strategies

A key application of the Acm group is in orthogonal protection schemes for the synthesis of peptides with multiple disulfide bonds.[5] By using pairs of cysteine residues with different protecting groups that can be removed under distinct conditions, specific disulfide bridges can be formed in a controlled manner.[5] For instance, the Acm group can be used in combination with more acid-labile groups like trityl (Trt) or 4-methoxytrityl (Mmt).[5][6] The Trt or Mmt groups can be selectively removed on-resin to form the first disulfide bond, followed by cleavage from the resin and subsequent removal of the Acm groups in solution to form the second bridge.[5]

Deprotection Methodologies

A variety of methods are available for the cleavage of the Acm group, each with its own advantages and considerations. The choice of deprotection strategy often depends on the specific peptide sequence, the presence of other sensitive residues, and the desired final product.

Heavy Metal-Mediated Deprotection

Historically, mercury(II) and silver(I) salts have been widely used for Acm removal. These methods are effective but require careful handling due to the toxicity of the heavy metal reagents.[1]

-

Mercury(II) Acetate: This is a classic method for Acm deprotection. The reaction is typically carried out at pH 4.[1] Following the removal of the Acm group, a thiol scavenger like β-mercaptoethanol is added to quench the excess mercury ions.

-

Silver(I) Trifluoromethanesulfonate (AgOTf) or Silver(I) Tetrafluoroborate (AgBF₄): These silver salts are also effective reagents for Acm cleavage.[1][7] The reaction is often performed in TFA, and the resulting silver-thiol complex is subsequently treated with a reducing agent like dithiothreitol (DTT) to release the free thiol.

Iodine-Mediated Deprotection and Oxidative Cyclization

Iodine provides a convenient one-pot method for both the deprotection of Acm groups and the simultaneous formation of a disulfide bond.[1][5] This method is widely used for the synthesis of cyclic peptides. The reaction is typically performed in aqueous methanol or acetic acid at high dilution to favor intramolecular cyclization over intermolecular dimerization. The rate of the iodine-mediated reaction is highly solvent-dependent.

Palladium-Mediated Deprotection

Palladium complexes have emerged as a milder alternative for Acm removal.[8][9] This method offers the advantage of avoiding toxic heavy metals and can be performed under neutral conditions, making it compatible with a wider range of sensitive functional groups.[9]

N-Halosuccinimide Reagents

Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have been shown to effectively remove the Acm group and facilitate disulfide bond formation, often with rapid reaction kinetics.[3][6] NCS, in particular, has been demonstrated to be compatible with other cysteine protecting groups like Trt, allowing for orthogonal deprotection strategies.[3][6]

Quantitative Data on Deprotection Methods

The efficiency of Acm deprotection can vary depending on the chosen method and reaction conditions. The following table summarizes typical quantitative parameters for common deprotection protocols.

| Deprotection Reagent | Equivalents per Acm group | Typical Solvent | Reaction Time | Temperature | Notes |

| Mercury(II) Acetate | 1.0 - 10 | 10% aq. Acetic Acid (pH 4) | 1 - 5 hours | Room Temperature | Requires subsequent treatment with a thiol scavenger (e.g., β-mercaptoethanol).[1] |

| Silver(I) Trifluoromethanesulfonate | 100 | TFA/Anisole (99:1) | 2 hours | 4 °C | Requires subsequent treatment with DTT to release the free thiol. |

| Iodine | 2.5 - 15 | Methanol, aq. Acetic Acid, or DMF | 30 - 60 minutes | Room Temperature | Simultaneously forms a disulfide bond. High dilution favors intramolecular cyclization.[1][5] |

| Palladium Chloride (PdCl₂) | 10 (catalytic) | Aqueous Buffer | 5 hours | Room Temperature | A milder, non-toxic alternative to heavy metals.[8] |

| N-Chlorosuccinimide (NCS) | Varies | Aqueous Buffer | < 10 minutes | Room Temperature | Rapid deprotection and disulfide bond formation.[3][6] |

Experimental Protocols

Below are detailed methodologies for key Acm deprotection experiments.

Protocol 1: Deprotection of Acm using Mercury(II) Acetate

-

Dissolution: Dissolve the Acm-protected peptide in 10% (v/v) aqueous acetic acid to a concentration of 5-10 mg/mL.

-

pH Adjustment: Carefully adjust the pH of the solution to 4.0 using glacial acetic acid or aqueous ammonia.[1]

-

Addition of Hg(OAc)₂: Add 1.0 to 10 equivalents of mercury(II) acetate per Acm group to the stirring solution.[1]

-

Reaction: Stir the mixture at room temperature for 1 to 5 hours under an inert atmosphere (e.g., nitrogen).[1]

-

Quenching: Add β-mercaptoethanol (approximately 20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the excess mercury.

-

Purification: Centrifuge the mixture to remove the precipitate. The supernatant containing the deprotected peptide can then be purified by desalting and HPLC.

Protocol 2: Deprotection of Acm and Disulfide Bond Formation using Iodine

-

Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as methanol, aqueous acetic acid, or DMF. For intramolecular cyclization, high dilution (e.g., 0.1 mg/mL) is recommended.

-

Addition of Iodine: Add a solution of iodine (2.5 to 15 equivalents per Acm group) in the same solvent dropwise to the vigorously stirring peptide solution.[1][5]

-

Reaction: Continue stirring for 30 to 60 minutes at room temperature. Monitor the reaction progress by HPLC.[1][5]

-

Quenching: Quench the excess iodine by adding an aqueous solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[7]

-

Purification: Remove the solvent under reduced pressure and purify the resulting peptide by HPLC.[7]

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the chemical processes involved.

Caption: General workflow for synthesizing a disulfide-bonded peptide using Acm protection.

Caption: Simplified reaction pathways for Acm deprotection.

Conclusion

The acetamidomethyl protecting group is a robust and versatile tool in the arsenal of peptide chemists and drug development professionals. Its stability to standard synthesis conditions, coupled with the array of available deprotection methods, provides a high degree of control over cysteine chemistry. This is particularly valuable for the construction of complex peptides containing multiple disulfide bonds, which are prevalent in both natural products and modern therapeutics. A thorough understanding of the different deprotection protocols and their quantitative parameters is essential for the successful application of the Acm group in the synthesis of these important molecules.

References

- 1. peptide.com [peptide.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Incorporation of Penicillamine in Peptides using Boc-Pen(Acm)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillamine, a non-proteinogenic amino acid, offers unique steric and conformational constraints when incorporated into peptides, making it a valuable tool in drug discovery and peptide science. Its gem-dimethyl group on the β-carbon can enhance receptor selectivity, improve metabolic stability, and provide novel structural scaffolds. This in-depth technical guide focuses on the application of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-L-penicillamine (Boc-Pen(Acm)-OH) for the precise introduction of penicillamine into peptide sequences. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and methods for the subsequent deprotection and disulfide bond formation. Furthermore, it explores the utility of penicillamine-containing peptides in modulating biological systems, with a focus on their role as opioid receptor agonists and enzyme inhibitors.

Introduction to this compound

This compound is a derivative of the amino acid penicillamine designed for use in peptide synthesis.[1] It features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the acetamidomethyl (Acm) group on the thiol side chain.[1] The Boc group provides temporary protection of the amine during peptide chain elongation and is readily removed under acidic conditions.[2] The Acm group offers stable protection for the thiol group throughout the synthesis and can be selectively removed to facilitate disulfide bond formation.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference(s) |

| CAS Number | 129972-45-8 | [1][3] |

| Molecular Formula | C13H24N2O5S | [4] |

| Molecular Weight | 320.41 g/mol | [4] |

| Melting Point | 105 °C | [3][5] |

| Appearance | White powder | [5] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

Characterization of this compound is crucial for quality control before its use in peptide synthesis.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | Predicted chemical shifts are available in various databases. Key signals include those for the Boc group, the Acm group, and the penicillamine backbone. | [4][6] |

| ¹³C NMR | Predicted chemical shifts provide a fingerprint of the carbon skeleton. | [6][7] |

| Mass Spectrometry | Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can confirm the molecular weight. Fragmentation patterns can provide structural information. | [8][9] |

Solid-Phase Peptide Synthesis (SPPS) with this compound

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for solid-phase peptide synthesis. The following sections outline a general protocol for incorporating this compound into a peptide sequence.

General SPPS Workflow

The synthesis of a penicillamine-containing peptide follows a cyclical process of deprotection, coupling, and washing.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of this compound

This protocol provides a step-by-step guide for the manual solid-phase synthesis of a peptide containing penicillamine.

Materials:

-

Merrifield or PAM resin[2]

-

This compound

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)[2]

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)[2]

-

Diisopropylethylamine (DIPEA)

-

Isopropyl alcohol (IPA)

-

Acetic anhydride (for capping)

-

Pyridine (for capping)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)[2]

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.[12]

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DMF.

-

Add a solution of 10% DIPEA in DMF and agitate for 5-10 minutes.

-

Drain and wash the resin with DMF.

-

-

Coupling of this compound:

-

Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).[10]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours. Monitor the coupling reaction using a ninhydrin (Kaiser) test.[13]

-

If the coupling is incomplete, repeat the coupling step.

-

-

Capping (Optional): If the coupling remains incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DCM.[14]

-

Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and IPA.[2]

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Boc deprotection (step 2).

-

Cleavage from Resin:

-

Dry the peptide-resin under vacuum.[12]

-

Treat the resin with a cleavage cocktail (e.g., anhydrous HF or TFMSA) containing appropriate scavengers (e.g., p-cresol, thioanisole) to remove the peptide from the resin and cleave side-chain protecting groups (excluding the Acm group).[2] Caution: Anhydrous HF is extremely toxic and requires specialized equipment and procedures.[12]

-

Precipitate the crude peptide with cold diethyl ether.[2]

-

Collect and dry the crude peptide.

-

Coupling Efficiency

Due to the steric hindrance of the penicillamine side chain, achieving high coupling efficiency can be challenging. The choice of coupling reagent is critical.

| Coupling Reagent | Typical Conditions | Expected Efficiency | Reference(s) |

| DIC/HOBt | 1:1 molar ratio with this compound | Moderate to High (may require double coupling) | [10] |

| HBTU/DIPEA | 1:2 molar ratio of HBTU:DIPEA | High | [10][11] |

| HATU/DIPEA | 1:2 molar ratio of HATU:DIPEA | Very High (often used for difficult couplings) | [10][15] |

Deprotection of the Acm Group and Disulfide Bond Formation

The Acm group is stable to the acidic conditions used for Boc deprotection and resin cleavage, allowing for the purification of the Acm-protected linear peptide.[16] Subsequent removal of the Acm group is required to form a disulfide bond.

Acm Deprotection Methods

Several methods are available for the deprotection of the Acm group. The choice of method depends on the peptide sequence and the desired disulfide bond connectivity.

| Reagent | Conditions | Advantages | Disadvantages | Reference(s) |

| Mercury(II) Acetate | pH 4, aqueous acetic acid, followed by treatment with β-mercaptoethanol | Effective and reliable | Use of toxic heavy metal | [12] |

| Iodine | Methanol or aqueous acetic acid | Simultaneous deprotection and oxidation | Can cause side reactions with sensitive residues (e.g., Trp, Tyr) | [12] |

| Thallium(III) Trifluoroacetate | DMF/anisole | Can be used for on-resin cyclization | Highly toxic reagent | [17] |

| N-Chlorosuccinimide (NCS) | DMF, on-resin | Fast and efficient on-resin method | Can cause oxidation of methionine | [18][19] |

| Palladium Complexes | Aqueous medium | Mild conditions | Potential for metal contamination | [20] |

Experimental Protocol: Iodine-Mediated Acm Deprotection and Cyclization

This protocol describes a common method for the simultaneous removal of the Acm group and the formation of a disulfide bond.

Materials:

-

Acm-protected linear peptide

-

Methanol or aqueous acetic acid

-

Iodine solution (e.g., 0.1 M in methanol)

-

Ascorbic acid solution (1 M, aqueous)

-

RP-HPLC system for purification

Procedure:

-

Dissolution: Dissolve the Acm-protected peptide in methanol or an appropriate aqueous solvent (e.g., 50% acetic acid) at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.

-

Oxidation: Slowly add the iodine solution dropwise to the peptide solution with vigorous stirring until a persistent yellow color is observed.[17]

-

Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC.

-

Quenching: Once the reaction is complete, quench the excess iodine by adding ascorbic acid solution dropwise until the yellow color disappears.[17]

-

Purification: Purify the cyclic peptide by preparative RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product.

Applications of Penicillamine-Containing Peptides

The unique structural features of penicillamine have been exploited to develop peptides with enhanced biological activities.

Delta-Opioid Receptor Agonists

The incorporation of D-penicillamine into enkephalin analogs, such as [D-Pen²,D-Pen⁵]-enkephalin (DPDPE), has led to potent and highly selective delta-opioid receptor agonists.[21][22] These analogs are valuable tools for studying the physiological roles of the delta-opioid receptor.

References

- 1. CAS 129972-45-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chempep.com [chempep.com]

- 3. This compound | 129972-45-8 [amp.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. benchchem.com [benchchem.com]

- 16. bachem.com [bachem.com]

- 17. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Analogs of the delta opioid receptor selective cyclic peptide [2-D-penicillamine,5-D-penicillamine]-enkephalin: 2',6'-dimethyltyrosine and Gly3-Phe4 amide bond isostere substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Pen(Acm)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-L-penicillamine (Boc-Pen(Acm)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). This document delves into its core properties, strategic applications, and detailed methodologies for its use in the synthesis of complex and therapeutically relevant peptides.

Introduction to this compound

This compound is a derivative of penicillamine, a non-proteinogenic amino acid characterized by a β,β-dimethylated cysteine structure. The unique steric hindrance imparted by the gem-dimethyl group on the β-carbon significantly influences peptide conformation and stability.[1] In this compound, the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol side-chain is protected by an acetamidomethyl (Acm) group.[2] This dual-protection scheme allows for its strategic incorporation into peptide sequences using Boc-based SPPS.

The incorporation of penicillamine into peptides can dramatically alter their biological activity, often leading to enhanced receptor affinity, selectivity, and resistance to enzymatic degradation.[1] Notable examples include the development of highly selective opioid receptor agonists and potent conotoxin analogs for pain management.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in SPPS.

| Property | Value | Reference |

| CAS Number | 129972-45-8 | [2] |

| Molecular Formula | C13H24N2O5S | [2] |

| Molecular Weight | 320.41 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 105 °C | [5] |

| Storage Temperature | 2-8°C | [5] |

| Solubility | Moderately soluble in organic solvents such as DMF and DCM. | [2] |

Role in Solid-Phase Peptide Synthesis

This compound is a valuable reagent for introducing penicillamine into peptide sequences, particularly when orthogonal protection strategies are required for the synthesis of peptides with multiple disulfide bonds.

Orthogonal Protection Strategy

The Acm group is stable to the acidic conditions used for the removal of the N-α-Boc group (typically trifluoroacetic acid, TFA), making it an excellent orthogonal protecting group in Boc-SPPS.[7] This stability allows for the selective deprotection of other cysteine or penicillamine residues protected with more labile groups (e.g., Trityl, Trt) for the formation of the first disulfide bond. The Acm-protected thiol can then be deprotected in a subsequent step to form a second disulfide bond.[8] This strategy is critical for the regioselective formation of disulfide bridges in complex peptides like conotoxins.[8]

Steric Hindrance and Coupling Considerations

The gem-dimethyl group of the penicillamine side chain presents significant steric hindrance. This can lead to slower coupling kinetics and potentially incomplete coupling reactions during SPPS. To overcome this, more potent activating reagents and/or longer coupling times are often necessary.

Quantitative Data from Synthesis

The following table summarizes quantitative data from a specific example of a peptide synthesis involving a penicillamine residue. It is important to note that these values are illustrative and can vary significantly depending on the peptide sequence, coupling conditions, and purification methods.

| Parameter | Value | Notes | Reference |

| First Disulfide Bond Formation Yield | 55% | Formation of a monocyclic analog of α-conotoxin RgIA involving a Pen-Cys disulfide bridge. The linear peptide contained Pen(Trt) and Cys(Acm) residues. | [3] |

| Purity after First Cyclization | 85% | Purity of the monocyclic peptide as determined by analytical RP-HPLC. | [3] |

| On-Resin Acm Deprotection and Cyclization Purity | ≥87% | Purity of cyclized oxytocin after on-resin deprotection of Cys(Acm) with N-chlorosuccinimide (NCS) and subsequent cleavage. | [9] |

| Linear Acm-Protected Peptide Purity | >95% | Purity of the linear [1,6-Cys(Acm)] oxytocin precursor synthesized on-resin. | [9] |

| Monocyclic Product Yield (Sequential Strategy) | ~67% | Yield of the monocyclic product with two Cys(Acm) groups after on-resin oxidation of Cys(Trt) and Pen(Trt) with I2. | [10] |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence, on-resin cyclization, and final cleavage. These are generalized protocols and may require optimization for specific peptide sequences.

Boc-SPPS Protocol for Incorporation of this compound

This protocol outlines a manual Boc-SPPS workflow.

Materials:

-

Appropriate solid-phase resin (e.g., MBHA or PAM resin)

-

Boc-protected amino acids, including this compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

HOBt (1-Hydroxybenzotriazole)

-

Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/ethanedithiol)[3]

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain and treat again with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.

-

-

Neutralization: Neutralize the resin-bound amine salt with 10% DIEA in DMF (2 x 2 minutes). Wash with DMF.

-

Amino Acid Coupling (for this compound):

-

In a separate vessel, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of Pen, a longer coupling time or a double coupling may be necessary.

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Acm Deprotection and Disulfide Bond Formation

This protocol is for the selective deprotection of the Acm group and subsequent on-resin cyclization via disulfide bond formation.

Materials:

-

Peptidyl-resin containing two Acm-protected residues (Cys or Pen)

-

DMF

-

Iodine (I₂)

-

2% Ascorbic acid in DMF

-

DCM

Procedure:

-

Suspend the linear peptide resin in DMF.[11]

-

Add a solution of iodine (10 equivalents) in DMF/H₂O (4:1 v/v).[11]

-

Shake the reaction mixture at room temperature for 40-60 minutes.[11]

-

Filter the resin and wash with DMF.[11]

-

To quench any remaining iodine, wash the resin with 2% ascorbic acid in DMF.[11]

-

Wash the resin thoroughly with DMF and then with DCM.[11]

Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of all remaining side-chain protecting groups.

Materials:

-

Dried peptidyl-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/phenol/ethanedithiol/thioanisole/H₂O; 82.5:5:2.5:5:5 v/v/v/v/v)[3]

-

Cold diethyl ether

Procedure:

-

Place the dried resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

Signaling Pathways and Experimental Workflows

Peptides synthesized using this compound are often analogs of biologically active peptides that modulate specific signaling pathways. The following diagrams illustrate a generalized SPPS workflow and two relevant signaling pathways.

Conclusion

This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of conformationally constrained and biologically robust peptides. Its utility in orthogonal protection schemes for the regioselective formation of multiple disulfide bonds has been instrumental in the development of complex peptide therapeutics. While the steric hindrance of the penicillamine residue presents synthetic challenges, these can be overcome with optimized coupling protocols. This guide provides researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their peptide synthesis endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 129972-45-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 129972-45-8 [amp.chemicalbook.com]

- 6. This compound | 129972-45-8 [amp.chemicalbook.com]

- 7. chempep.com [chempep.com]

- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. peptide.com [peptide.com]

The Cornerstone of Disulfide-Rich Peptides: A Technical Guide to Boc-Pen(Acm)-OH

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is paramount in the design of novel peptide therapeutics. Among these, Boc-Pen(Acm)-OH, a protected form of penicillamine, serves as a critical building block for introducing sterically hindered disulfide bridges, thereby enhancing the conformational stability and biological activity of peptides. This in-depth guide elucidates the fundamental principles, experimental protocols, and practical applications of this compound in modern peptide chemistry.

Penicillamine, with its gem-dimethyl substitution on the β-carbon, offers unique structural constraints compared to cysteine. The tert-butyloxycarbonyl (Boc) group provides robust protection for the N-terminus during solid-phase peptide synthesis (SPPS), while the acetamidomethyl (Acm) group shields the thiol side-chain, allowing for selective and controlled disulfide bond formation. This orthogonal protection strategy is fundamental to the successful synthesis of complex cyclic peptides.

Core Principles of this compound in Peptide Synthesis

The utility of this compound in peptide synthesis is centered around the principles of orthogonal protection and controlled disulfide bond formation. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), which is a standard step in Boc-based SPPS for N-terminal deprotection. Conversely, the Acm group is stable to these acidic conditions, as well as to the basic conditions used in Fmoc-based SPPS, providing excellent orthogonality.

The Acm-protected thiol of the penicillamine residue remains inert throughout the peptide chain elongation. This prevents premature oxidation or side reactions. The subsequent removal of the Acm group is typically achieved under specific oxidative conditions, most commonly using iodine (I2), which concurrently facilitates the formation of the disulfide bridge. This one-pot deprotection and cyclization step is a highly efficient method for generating cyclic peptides.

Data Presentation: A Comparative Look at Synthesis Efficiency

The success of peptide synthesis is contingent on high coupling efficiencies and yields at each step. The following tables summarize quantitative data on the performance of common coupling reagents and the efficiency of disulfide bond formation.

| Coupling Reagent | Class | Typical Yield (%) for Sterically Hindered Amino Acids | Relative Reaction Rate | Risk of Racemization |

| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low |

| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low |

| PyBOP | Phosphonium Salt | 90-95 | Fast | Low |

| DIC/HOBt | Carbodiimide | 85-95 | Moderate | Low to Moderate |

Table 1: Comparative performance of common coupling reagents for sterically hindered amino acids like Penicillamine.

| Method | Reagent | Typical Yield (%) | Purity of Crude Product (%) | Key Considerations |

| On-Resin Oxidation | Iodine (I2) | 70-85 | 70-90 | Can be performed on fully protected peptides on the resin. |

| On-Resin Oxidation | N-Chlorosuccinimide (NCS) | 70-90 | 70-90 | Fast and efficient, compatible with many protecting groups. |

| Solution Phase Oxidation | Iodine (I2) | 60-80 | 60-85 | Requires cleavage of the peptide from the resin first. |

Table 2: Efficiency of disulfide bond formation from Acm-protected penicillamine residues.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in peptide synthesis. The following protocols outline the key steps involving this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

-

Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.

-

Coupling of this compound:

-

Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution to pre-activate.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation

-

Resin Preparation: After the final amino acid coupling and N-terminal Boc deprotection, wash the peptide-resin thoroughly with DMF and then with DCM.

-

Oxidation Solution: Prepare a solution of iodine (I2) (10 eq.) in DMF.

-

Cyclization: Add the iodine solution to the resin and shake at room temperature for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess iodine, followed by a wash with a solution of sodium thiosulfate in water to quench any remaining iodine. Finally, wash with water and DCM.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for SPPS using this compound

SPPS workflow for cyclic peptides using this compound.

Signaling Pathway of a Vasopressin Analogue

Peptides synthesized with this compound, such as analogues of vasopressin, often target G-protein coupled receptors (GPCRs). The penicillamine substitution can modulate receptor binding and signaling.

Simplified signaling pathway of a vasopressin analogue via the V2 receptor.

Conclusion

This compound is an invaluable tool in peptide chemistry, enabling the synthesis of conformationally constrained cyclic peptides with enhanced biological properties. The orthogonal protection offered by the Boc and Acm groups allows for a controlled and efficient synthesis workflow. By understanding the core principles, utilizing optimized experimental protocols, and leveraging the unique structural features of penicillamine, researchers can unlock new possibilities in the development of peptide-based therapeutics.

Boc-Pen(Acm)-OH: A Comprehensive Technical Guide for the Synthesis of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful avenue to enhance the therapeutic potential of bioactive peptides. Among these, Penicillamine (Pen), a β,β-dimethylated analog of cysteine, has emerged as a critical building block. Its unique structural features allow for the modulation of peptide conformation, stability, and receptor interaction. This technical guide provides an in-depth overview of the use of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-L-penicillamine (Boc-Pen(Acm)-OH) as a key intermediate in the solid-phase peptide synthesis (SPPS) of potent and stable bioactive peptides.

Penicillamine's gem-dimethyl group at the β-carbon introduces significant steric hindrance, which has two profound effects. Firstly, it restricts the conformational flexibility of the peptide backbone, often leading to more defined secondary structures that can enhance receptor affinity and selectivity. Secondly, disulfide bonds formed between penicillamine and cysteine (Cys-Pen) or between two penicillamine residues (Pen-Pen) exhibit increased stability against reduction compared to the natural Cys-Cys disulfide bond.[1][2] This enhanced stability is a crucial attribute for developing peptide therapeutics with improved in vivo half-lives.

This guide will detail the chemical properties of this compound, provide comprehensive experimental protocols for its use in SPPS, present quantitative data on the biological activity of notable penicillamine-containing peptides, and visualize key experimental workflows and signaling pathways.

Chemical Properties of this compound

This compound is a commercially available derivative of L-penicillamine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol side chain is protected by an acetamidomethyl (Acm) group.[3] This dual-protection scheme is ideal for Boc-based SPPS. The acid-labile Boc group is removed at each coupling cycle, while the Acm group is stable to these acidic conditions and is typically removed in a later, specific deprotection step to facilitate disulfide bond formation.

| Property | Value |

| CAS Number | 129972-45-8[3] |

| Molecular Formula | C13H24N2O5S[4] |

| Molecular Weight | 320.41 g/mol [5] |

| Appearance | White to off-white solid |

| Melting Point | 105 °C[6] |

| Solubility | Soluble in organic solvents such as DMF and DCM. |

| Storage | 2-8°C[5] |

Applications in Bioactive Peptide Synthesis

The incorporation of penicillamine via this compound has been instrumental in the development of highly selective and potent peptide analogs. Two prominent examples are [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a selective delta-opioid receptor agonist, and analogs of α-conotoxin RgIA, which target nicotinic acetylcholine receptors for pain management.

[D-Pen²,D-Pen⁵]enkephalin (DPDPE): A Selective Delta-Opioid Agonist

DPDPE is a synthetic cyclic pentapeptide (Tyr-c[D-Pen-Gly-Phe-D-Pen]) that exhibits high affinity and selectivity for the delta-opioid receptor. The two D-penicillamine residues are crucial for constraining the peptide into a conformation that is optimal for delta-receptor binding, while significantly reducing its affinity for mu- and kappa-opioid receptors.

Table 1: Biological Activity of DPDPE and Analogs at Opioid Receptors

| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (μ/δ) |

| DPDPE | δ (delta) | Binding ([³H]DPDPE) | 2.7 | 1.3 - 1.6 | ~264 |

| μ (mu) | Binding ([³H]DAMGO) | 713 | - | ||

| κ (kappa) | Binding ([³H]-U69593) | >1500 | - | ||

| [p-CIPhe⁴]DPDPE | δ (delta) | Binding | - | - | 574 |

| μ (mu) | Binding | - | - | ||

| [p-IPhe⁴]DPDPE | δ (delta) | Bioassay (MVD) | - | - | 17,374 |

| μ (mu) | Bioassay (GPI) | - | - |

Data compiled from multiple sources.[7][8][9][10]

α-Conotoxin RgIA Analogs: Potent Analgesics

α-Conotoxins are peptides from the venom of marine cone snails that are potent antagonists of nicotinic acetylcholine receptors (nAChRs), which are promising targets for non-opioid pain therapeutics. Native conotoxins often have low potency at human nAChRs. Strategic substitution of cysteine with penicillamine in α-conotoxin RgIA has led to analogs with dramatically improved potency and stability.

Table 2: Potency of RgIA and Penicillamine-Substituted Analog (RgIA-5474) at nAChRs

| Peptide | Receptor Subtype | IC₅₀ (nM) | Fold Increase in Potency (vs. Native RgIA) |

| Native RgIA | human α9α10 | ~450 | - |

| RgIA-5474 | human α9α10 | 0.05 | ~9000 |

| rat α9α10 | 0.39 | - | |

| human α7 | >100 | - |

Data from Gajewiak et al. (2021).[11][12] The substitution of a single cysteine with penicillamine in the RgIA-5474 analog not only increased its potency by approximately 9000-fold at the human α9α10 nAChR but also enhanced its resistance to disulfide shuffling, a key degradation pathway.[11]

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of a penicillamine-containing cyclic peptide using this compound via manual Boc-SPPS.

General Workflow for SPPS

The overall workflow for the synthesis of a cyclic peptide using this compound is depicted below.

Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol describes the manual synthesis on a 0.1 mmol scale using a standard Boc-compatible resin (e.g., PAM resin).

1. Resin Preparation and First Amino Acid Coupling: a. Swell the resin (e.g., 200 mg, 0.5 mmol/g) in dichloromethane (DCM) for 1 hour. b. Couple the first Boc-protected amino acid (C-terminal residue) to the resin using standard methods (e.g., cesium salt method). c. Cap any unreacted sites on the resin using a capping mixture (e.g., acetic anhydride/DIPEA in DMF).

2. Peptide Chain Elongation (One Cycle): a. Boc Deprotection: Wash the resin with DCM (3x). Treat with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes. b. Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (5x). c. Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF (2x for 5 minutes each). Wash with DMF (5x). d. Coupling this compound: i. In a separate vial, pre-activate this compound (3 eq., ~96 mg) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-5 minutes. ii. Add DIPEA (6 eq.) to the activation mixture. iii. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Note: Due to the steric hindrance of Pen, a longer coupling time or a double coupling may be necessary. e. Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. f. Washing: Wash the resin with DMF (3x) and DCM (3x). g. Repeat steps 2a-2f for each subsequent amino acid in the sequence.

Protocol 2: On-Resin Acm Deprotection and Disulfide Cyclization

This protocol is performed after the full linear peptide has been assembled on the resin and the final N-terminal Boc group has been removed.

1. Resin Preparation: a. Ensure the N-terminal Boc group of the final amino acid has been removed as per step 2a. b. Wash the peptide-resin extensively with DMF (5x) to remove any residual TFA and piperidine.

2. Cyclization Reaction: a. Prepare a solution of iodine (I₂) (10 equivalents relative to resin loading) in a mixture of DMF and water (e.g., 4:1 v/v). b. Suspend the peptide-resin in DMF (~5 mL/g of resin). c. Add the iodine solution to the resin suspension. d. Agitate the reaction mixture at room temperature for 40-60 minutes.[13] The reaction progress can be monitored by cleaving a small sample of resin and analyzing by LC-MS.

3. Quenching and Washing: a. Filter the resin to remove the iodine solution. b. Wash the resin with DMF (3x). c. To remove residual iodine, wash the resin with a 2% ascorbic acid solution in DMF (2x). d. Wash the resin thoroughly with DMF (5x) and then DCM (5x). e. Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Analysis

1. Cleavage from Resin: a. Treat the dry, cyclized peptide-resin with a cleavage cocktail appropriate for the Boc strategy (e.g., HF or TFMSA with scavengers like anisole and thioanisole) for 2-4 hours at 0°C. b. Filter the resin and collect the filtrate containing the crude peptide.

2. Precipitation and Isolation: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold ether twice more. d. Dry the crude peptide under vacuum.

3. Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA). b. Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). c. Analyze the purified fractions by analytical RP-HPLC for purity and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Signaling Pathways of Target Receptors

The bioactive peptides synthesized using this compound often target complex signaling pathways. Understanding these pathways is crucial for drug development.

Opioid Receptor Signaling

DPDPE exerts its analgesic effects by acting as an agonist at delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase.

References

- 1. The chemical synthesis of α-conotoxins and structurally modified analogs with enhanced biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 129972-45-8: this compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 129972-45-8 [amp.chemicalbook.com]

- 7. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [D-Pen2,D-Pen5]enkephalin analogues with increased affinity and selectivity for delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro mechanism of oxidation of D-penicillamine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemo-Selective Cys-Pen Disulfide for Proximity-Induced Cysteine Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Transformative Role of Penicillamine Derivatives in Peptide Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a powerful strategy in medicinal chemistry to enhance therapeutic properties. Among these, penicillamine (Pen), a β,β-dimethylated analog of cysteine, has proven to be a particularly valuable building block. Its unique structural features offer a means to introduce conformational constraints, improve metabolic stability, and modulate biological activity. This technical guide provides a comprehensive overview of the application of penicillamine derivatives in peptide research, detailing their synthesis, the resulting structural and functional implications, and their application in the development of novel peptide-based therapeutics.

Core Principles of Penicillamine Incorporation

Penicillamine's primary influence on peptide properties stems from the gem-dimethyl group on its β-carbon. This structural feature imparts significant steric hindrance, which has several profound consequences:

-

Conformational Rigidity: The bulky dimethyl group restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures. This pre-organization of the peptide into a specific conformation can enhance binding affinity to its biological target by reducing the entropic penalty of binding.[1]

-

Disulfide Bond Stabilization: Disulfide bridges formed by penicillamine residues (either Pen-Pen or Cys-Pen) exhibit increased resistance to reduction compared to traditional Cys-Cys bonds.[2] This enhanced stability is attributed to the steric hindrance around the sulfur atoms, which shields the disulfide bond from nucleophilic attack by reducing agents like glutathione, a key factor in in vivo stability.[3]

-

Modulation of Biological Activity: The conformational constraints imposed by penicillamine can dramatically alter a peptide's interaction with its receptor. This can lead to increased potency, altered receptor selectivity, or even a switch from agonist to antagonist activity.[4]

Synthesis of Penicillamine-Containing Peptides

The incorporation of penicillamine into peptide sequences is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[5][6] The most frequently used building block is Fmoc-Pen(Trt)-OH, where the α-amino group is protected by the base-labile Fmoc group and the thiol side chain is protected by the acid-labile trityl (Trt) group.[2][7]

Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) of a Penicillamine-Containing Peptide

This protocol outlines a general procedure for the manual synthesis of a peptide incorporating a penicillamine residue.

Materials:

-